4-[(2,4-Dichlorophenyl)methyl]piperidin-4-amine
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Overview
Description
4-[(2,4-Dichlorophenyl)methyl]piperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-Dichlorophenyl)methyl]piperidin-4-amine typically involves the reaction of 2,4-dichlorobenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[(2,4-Dichlorophenyl)methyl]piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the benzyl chloride moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
4-[(2,4-Dichlorophenyl)methyl]piperidin-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for treating neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of 4-[(2,4-Dichlorophenyl)methyl]piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-[(2,4-Dichlorophenyl)methyl]piperidin-4-ol: This compound has a similar structure but contains a hydroxyl group instead of an amine group.
1-(2,4-Dichlorophenyl)-4-piperidinol: Another similar compound with a hydroxyl group on the piperidine ring.
2,4-Dichlorobenzylamine: A simpler compound with a benzylamine structure
Uniqueness
4-[(2,4-Dichlorophenyl)methyl]piperidin-4-amine is unique due to its specific substitution pattern and the presence of both piperidine and benzylamine moieties. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
919112-72-4 |
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Molecular Formula |
C12H16Cl2N2 |
Molecular Weight |
259.17 g/mol |
IUPAC Name |
4-[(2,4-dichlorophenyl)methyl]piperidin-4-amine |
InChI |
InChI=1S/C12H16Cl2N2/c13-10-2-1-9(11(14)7-10)8-12(15)3-5-16-6-4-12/h1-2,7,16H,3-6,8,15H2 |
InChI Key |
PJSLFVVWMGFIOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CC2=C(C=C(C=C2)Cl)Cl)N |
Origin of Product |
United States |
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